molecular formula C7H15NO3 B13286589 2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid

2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid

Cat. No.: B13286589
M. Wt: 161.20 g/mol
InChI Key: RALNBBQBPHTSHZ-UHFFFAOYSA-N
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Description

This product is 2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid hydrochloride (CAS 1443981-68-7) , a chemical compound supplied for laboratory and research applications. The compound has a molecular formula of C7H16ClNO3 and a molecular weight of 197.66 g/mol . It is offered with a high purity of 97% . As a specialized research chemical, it is crucial to note that this product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the safety data sheet (SDS) and conduct their own thorough analysis to determine the compound's suitability for specific investigational purposes, as detailed information on its mechanism of action and specific research applications is not currently available in the sourced data.

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

2-(2-methoxyethylamino)-2-methylpropanoic acid

InChI

InChI=1S/C7H15NO3/c1-7(2,6(9)10)8-4-5-11-3/h8H,4-5H2,1-3H3,(H,9,10)

InChI Key

RALNBBQBPHTSHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)NCCOC

Origin of Product

United States

Preparation Methods

Reductive Amination to Form Amide Intermediate

  • A solution of the ethyl ester intermediate is treated with glyoxylic acid monohydrate and sodium triacetoxyborohydride in methanol.
  • The reaction proceeds at room temperature overnight, effecting reductive amination to yield an amide intermediate.
  • Workup involves solvent removal under reduced pressure, extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, and purification by silica gel column chromatography using chloroform/methanol mixtures.
  • This step provides a colorless solid amide intermediate in high yield (~91%).

Coupling with 2-Methoxyethylamine

  • The amide intermediate is dissolved in DMF or acetonitrile.
  • Coupling reagents EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are added along with 2-methoxyethylamine.
  • The mixture is stirred at room temperature overnight to form the substituted amide bearing the 2-methoxyethylamino group.
  • After solvent removal, the crude product is purified by column chromatography with hexane/ethyl acetate as eluent to isolate the ethyl ester form of the target compound.

Ester Hydrolysis to Obtain Final Acid

  • The ethyl ester is hydrolyzed by treatment with 1 M aqueous sodium hydroxide in methanol at 50°C overnight.
  • Acidification with 1 M hydrochloric acid follows to protonate the carboxylate.
  • The product is extracted with ethyl acetate, washed, dried, and concentrated.
  • Final purification is achieved by silica gel chromatography (chloroform/methanol) and trituration or freeze-drying to yield the pure 2-[(2-methoxyethyl)amino]-2-methylpropanoic acid as a colorless solid.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Reductive Amination Glyoxylic acid monohydrate, NaBH(OAc)3, MeOH, RT ~91 Overnight stirring, purified by chromatography
Amide Coupling 2-Methoxyethylamine, EDCI, HOBt, DMF/MeCN, RT 43 (for 4f) Room temperature, column chromatography
Ester Hydrolysis NaOH (1 M aq), MeOH, 50°C, overnight Not specified Acidification and purification follow

Analytical Data Supporting Structure

  • Proton NMR (400 MHz, DMSO-d6) shows characteristic signals for methyl groups (1.33 ppm, 6H, singlet), methoxy protons (~3.22 ppm, 3H, singlet), methylene protons adjacent to nitrogen, aromatic protons, and amide NH protons consistent with the proposed structure.
  • Mass spectrometry (ESI) confirms molecular ion peaks at m/z 524 (M+H)+, matching the expected molecular weight.
  • Elemental analysis closely matches calculated values for carbon, hydrogen, and nitrogen content, confirming purity and correct composition.

Additional Notes on Preparation

  • The use of sodium triacetoxyborohydride allows mild reductive amination without over-reduction or side reactions.
  • EDCI/HOBt coupling is a standard peptide coupling method that minimizes racemization and side products.
  • Hydrolysis conditions are mild enough to avoid degradation of sensitive functional groups.
  • Purification by silica gel chromatography with appropriate solvent systems ensures removal of impurities and side products.
  • The synthetic route is adaptable to other amines, enabling the preparation of analogues for structure-activity relationship studies.

Summary Table of Preparation Method

Step No. Reaction Type Reagents & Conditions Product Form Yield (%) Key Purification Methods
1 Reductive Amination Glyoxylic acid monohydrate, NaBH(OAc)3, MeOH, RT Amide intermediate (ethyl ester) ~91 Silica gel chromatography (CHCl3/MeOH)
2 Amide Coupling 2-Methoxyethylamine, EDCI, HOBt, DMF/MeCN, RT Substituted amide (ethyl ester) 43 (example) Silica gel chromatography (Hex/EtOAc)
3 Ester Hydrolysis NaOH (1 M aq), MeOH, 50°C, overnight This compound Not specified Silica gel chromatography (CHCl3/MeOH), trituration

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fibrate Derivatives

Fibrates are a class of lipid-lowering agents sharing the 2-methylpropanoic acid core but substituted with aromatic or chlorinated phenoxy groups. Key examples include:

Compound Structure Biological Activity Key Differences from Target Compound
Clofibric Acid 2-(4-chlorophenoxy)-2-methylpropanoic acid PPAR-α agonist; reduces triglycerides Phenoxy group instead of methoxyethylamine; higher lipophilicity
Bezafibric Acid 2-[4-(2-{[(4-chlorophenyl)carbonyl]amino}ethyl)phenoxy]-2-methylpropanoic acid Dual PPAR-α/γ activation; broader lipid regulation Bulky aromatic substituent; amide linkage
Fenofibric Acid 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid Enhances HDL cholesterol; hepatoselective Benzoyl-phenoxy group; increased steric hindrance

Key Observations :

  • Phenoxy vs. Amine Substituents: Fibrates’ phenoxy groups enhance binding to nuclear receptors (e.g., PPAR-α), while the methoxyethylamine group in the target compound may favor interactions with enzymes or transporters requiring nitrogen-based ligands .

Amino Acid Derivatives and Analogs

2-[(Methoxycarbonyl)(methyl)amino]-2-methylpropanoic Acid (CID 54312807)
  • Structure: Features a methoxycarbonyl-methylamino group instead of methoxyethylamine.
  • Properties: Higher molecular weight (C₇H₁₃NO₄; 191.18 g/mol) and ester functionality may increase metabolic stability but reduce polarity compared to the target compound .
2-[Methyl(2,2,2-trifluoroethyl)amino]propanoic Acid Hydrochloride
  • Properties : The trifluoroethyl substituent enhances resistance to oxidative metabolism, a trait absent in the target compound’s methoxyethyl group .

Biological Activity

2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid, with the molecular formula C₇H₁₆N₁O₃ and a molar mass of 174.21 g/mol, is a carboxylic acid derivative known for its potential biological activities. Its structure features a methoxyethyl group attached to an amino group, which may enhance its interaction with biological systems. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in pharmaceuticals.

Chemical Structure and Properties

The unique structure of this compound contributes to its biological activity. The presence of both an amino group and a carboxylic acid functional group allows for diverse interactions with biomolecules.

Property Value
Molecular FormulaC₇H₁₆N₁O₃
Molar Mass174.21 g/mol
Functional GroupsCarboxylic Acid, Amino Group

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of appropriate precursors under controlled conditions. The specific synthetic routes can influence the purity and yield of the final product.

Biological Activity

Preliminary studies indicate that this compound may exhibit several biological activities:

  • Interaction with Biological Molecules : The compound's ability to interact with various receptors and enzymes suggests potential roles in modulating biological pathways.
  • Pharmacological Potential : Due to its structural features, it may serve as an intermediate in drug synthesis or act as a pharmacological agent itself.

The biological activity is largely attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). Similar compounds have shown varying degrees of agonistic or antagonistic effects on these receptors, which are crucial in neurotransmission and muscle contraction.

Case Studies and Research Findings

Research has highlighted the potential of related compounds in therapeutic applications. For instance, studies on substituted amino acids have shown their efficacy in enhancing insulin sensitivity by targeting Protein Tyrosine Phosphatases (PTPs), which are critical in metabolic pathways .

Example Case Study

A study investigating the effects of similar amino acid derivatives demonstrated significant improvements in glucose metabolism and insulin sensitivity in models of Type II diabetes . This suggests that compounds like this compound could have similar beneficial effects.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound Name Structure Features Unique Characteristics
2-Methylpropanoic AcidSimple branched carboxylic acidCommonly used as a building block in organic synthesis
3-Amino-2-methylpropanoic AcidContains an amino group at the third positionExhibits different biological activities
2-Amino-3-methylbutanoic AcidLonger carbon chain with an additional methyl groupPotentially different pharmacological profiles
2-Methoxy-2-methylpropanoic AcidMethoxy group attached at the second positionMay show unique solubility properties

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-[(2-Methoxyethyl)amino]-2-methylpropanoic acid, and what factors influence yield and purity?

  • Methodological Answer : Synthesis of structurally analogous compounds (e.g., ethyl esters or amino acid derivatives) involves oxidation, reduction, or substitution reactions. For example, oxidation of ethyl (2R)-2-(methylamino)propanoate yields carboxylic acids, while reduction with agents like NaBH₄ or LiAlH₄ produces alcohols . Reaction conditions (temperature, solvent polarity, and catalyst selection) critically impact yield and purity. Systematic optimization, guided by techniques like thin-layer chromatography (TLC) or HPLC, is recommended to monitor intermediate steps .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the methoxyethyl and methylpropanoic moieties. Infrared (IR) spectroscopy identifies functional groups like carboxylic acid (-COOH) and amine (-NH) stretches. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. Structural analogs, such as 2-[methoxycarbonyl(methyl)amino]-2-methylpropanoic acid, have been characterized using these methods, with PubChem and EPA DSSTox providing reference data .

Q. What are the known derivatives of this compound, and how do structural modifications affect reactivity?

  • Methodological Answer : Derivatives include esters (e.g., methyl or tert-butyl esters) and substituted amines. For example, tert-butoxycarbonyl (Boc) protection of the amine group enhances stability during peptide synthesis . Substituents on the methoxyethyl chain (e.g., halogens or aryl groups) alter electronic properties, influencing nucleophilic reactivity or binding affinity. Comparative studies using X-ray crystallography or computational modeling can predict these effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., pH, cell lines) or impurity profiles. Strategies include:

  • Meta-analysis of published data to identify confounding variables.
  • Dose-response studies to establish activity thresholds.
  • Structural analogs (e.g., 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid) can be used to isolate pharmacophores responsible for activity .
  • In vitro binding assays (e.g., surface plasmon resonance) validate target interactions under controlled conditions .

Q. What computational methods are recommended for predicting the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding poses to enzymes or receptors. Molecular dynamics (MD) simulations assess stability of ligand-target complexes over time. Quantum mechanics/molecular mechanics (QM/MM) models electronic interactions at active sites. These methods have been applied to analogs like 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid, revealing critical hydrogen-bonding networks .

Q. How do solvent choice and reaction temperature impact the stereochemical outcomes in the synthesis of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF or DMSO) stabilize transition states in nucleophilic substitutions, favoring specific stereoisomers. Low temperatures (-78°C) can suppress racemization in amine-containing intermediates. For example, synthesis of (S)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid required controlled cryogenic conditions to maintain enantiomeric excess . Reaction monitoring via chiral HPLC or circular dichroism (CD) is critical for stereochemical validation .

Q. What strategies can be employed to elucidate the metabolic pathways of this compound in in vitro models?

  • Methodological Answer :

  • Radiolabeling : Incorporate ¹⁴C or ³H isotopes to track metabolic products via scintillation counting.
  • Liquid chromatography-mass spectrometry (LC-MS/MS) : Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites.
  • Hepatocyte or microsomal assays : Assess cytochrome P450-mediated transformations. Similar approaches have been used for 2-(4-methylphenyl)propanoic acid derivatives .

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